Cyclohexane, 1,1'-(cyclohexylidenemethylene)bis-
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Overview
Description
Cyclohexane, 1,1’-(cyclohexylidenemethylene)bis- is an organic compound with the molecular formula C19H32. This compound consists of two cyclohexane rings connected by a methylene bridge, with an additional cyclohexylidene group attached to the methylene carbon. It is a member of the cycloalkane family, which are known for their stability and unique conformational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,1’-(cyclohexylidenemethylene)bis- typically involves the reaction of cyclohexanone with cyclohexylidene methylene in the presence of a strong base. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction is carefully monitored to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1,1’-(cyclohexylidenemethylene)bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert it into cyclohexanol derivatives.
Substitution: It can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Cyclohexane, 1,1’-(cyclohexylidenemethylene)bis- has various applications in scientific research:
Chemistry: Used as a model compound to study conformational analysis and reaction mechanisms.
Biology: Investigated for its potential effects on biological membranes and cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclohexane, 1,1’-(cyclohexylidenemethylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simpler cycloalkane with a single ring structure.
Cyclohexanol: A hydroxylated derivative of cyclohexane.
Cyclohexanone: A ketone derivative of cyclohexane.
Uniqueness
Cyclohexane, 1,1’-(cyclohexylidenemethylene)bis- is unique due to its complex structure, which includes multiple cyclohexane rings and a methylene bridge. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
88556-97-2 |
---|---|
Molecular Formula |
C19H32 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
dicyclohexylmethylidenecyclohexane |
InChI |
InChI=1S/C19H32/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-17H,1-15H2 |
InChI Key |
VQARLIPIWACGHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
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